Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate
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Overview
Description
Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate is an organic compound with the molecular formula C11H11F3O2. It is a derivative of acetic acid, where the hydrogen atoms are replaced by fluorine atoms and a phenyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate typically involves the reaction of ethyl acetate with difluoromethyl phenyl ketone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the reaction time and maximizes yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate has several applications in scientific research:
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains a bromine atom instead of a phenyl group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a sulfonyl group instead of a phenyl group.
Fluorinated quinolines: Share the fluorine atoms but have a different core structure
Uniqueness
Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate is unique due to its specific combination of fluorine atoms and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .
Biological Activity
Ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₉F₃O₂
- Molecular Weight : 232.18 g/mol
- Structure : The compound features a difluoromethyl group and a substituted phenyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to target proteins, which may lead to altered signaling pathways and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular homeostasis.
- Receptor Modulation : Interaction with cellular receptors can lead to changes in signaling cascades, influencing cell proliferation and apoptosis.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : Preliminary studies have shown that the compound can induce apoptosis in cancer cells, particularly in breast cancer models (e.g., MCF-7 cell line).
- IC50 Values : Some derivatives demonstrate low IC50 values, indicating high potency. For instance, a related compound showed an IC50 of 0.075 µM against MCF-7 cells .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent:
- Mechanistic Insights : In preclinical models, it has been observed to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Studies
A comparative analysis of similar compounds reveals that the introduction of fluorine atoms significantly enhances biological activity:
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
This compound | 0.075 | Anticancer |
Related Fluorinated Compound A | 0.150 | Anticancer |
Non-fluorinated Compound B | 0.500 | Anticancer |
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability at concentrations as low as 0.075 µM .
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked reduction in pro-inflammatory cytokines, supporting its potential role in treating inflammatory conditions.
- Mechanistic Study : Further investigations into the mechanism revealed that the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Properties
Molecular Formula |
C11H11F3O2 |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(4-fluoro-3-methylphenyl)acetate |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-10(15)11(13,14)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3 |
InChI Key |
QRLAGOARMBNCSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)C)(F)F |
Origin of Product |
United States |
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